(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
The compound "(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one" is a structurally complex molecule featuring a benzofuran-3(2H)-one core fused with a 1,4-dioxa-8-azaspiro[4.5]decane moiety. This spirocyclic system introduces unique conformational rigidity, while the exocyclic methylidene group at the 2-position and the hydroxyl substituent at the 6-position contribute to its electronic and steric properties.
The crystallographic characterization of similar spirocyclic and benzofuranone derivatives often employs software like SHELXL for refinement and ORTEP-3 for visualization . The spiro ring’s puckering parameters, critical for understanding its three-dimensional conformation, can be analyzed using Cremer and Pople’s generalized coordinates .
Properties
IUPAC Name |
(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c18-11-1-2-12-13(9-11)22-14(15(12)19)10-17-5-3-16(4-6-17)20-7-8-21-16/h1-2,9-10,18H,3-8H2/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYSLXCEXOQXSN-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C=C3C(=O)C4=C(O3)C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCO2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps often include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the benzofuran moiety via a condensation reaction.
- Functionalization of the hydroxyl group through selective oxidation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction efficiency and the development of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic core or the benzofuran ring.
Substitution: Functional groups on the benzofuran ring can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of benzofuran derivatives.
Scientific Research Applications
(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Analysis
Spirocyclic and benzofuranone derivatives are compared based on:
- Ring puckering : The 1,4-dioxa-8-azaspiro[4.5]decane system exhibits pseudorotational flexibility, akin to cyclopentane derivatives described by Cremer and Pople . Computational tools like WinGX and SIR97 enable precise determination of torsion angles and displacement parameters in analogous compounds .
- Electronic effects: The hydroxyl group at C6 and the conjugated enone system in the benzofuranone core influence electron distribution, similar to quaternary ammonium compounds studied via spectrofluorometry and tensiometry (e.g., BAC-C12) .
Table 1: Key Structural Parameters of Comparable Compounds
Methodological Approaches for Similarity Assessment
The evaluation of structural similarity relies on computational protocols, such as:
- Virtual screening : As highlighted in , structurally similar compounds are assumed to exhibit analogous biological activity. This principle underpins the use of SHELX -derived crystallographic data to predict pharmacological profiles .
- CMC determination: Techniques like spectrofluorometry and tensiometry, validated for BAC-C12 , could be applied to assess aggregation behavior in spiro-benzofuranone hybrids.
Research Findings and Challenges
- Crystallographic refinement : The integration of SIR97 and SHELXL has enhanced the accuracy of spirocyclic compound analysis, particularly for high-resolution data .
- Limitations: Discrepancies in similarity metrics (e.g., torsion angles vs. puckering amplitudes) complicate direct comparisons, as noted in studies on compound dissimilarity .
- Future directions : Advances in software interfaces (e.g., ORTEP-3 ) and hybrid methods (e.g., combined spectrofluorometry-crystallography) could resolve ambiguities in conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
